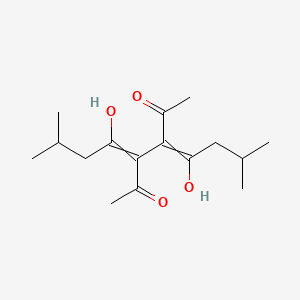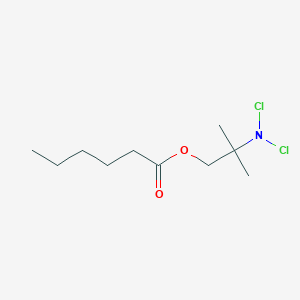
2-(Dichloroamino)-2-methylpropyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloroamino)-2-methylpropyl hexanoate is an organic compound characterized by the presence of a dichloroamino group attached to a methylpropyl chain, which is further esterified with hexanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroamino)-2-methylpropyl hexanoate typically involves the esterification of 2-(dichloroamino)-2-methylpropanol with hexanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
2-(Dichloroamino)-2-methylpropyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The dichloroamino group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学的研究の応用
2-(Dichloroamino)-2-methylpropyl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(Dichloroamino)-2-methylpropyl hexanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The dichloroamino group can interact with nucleophilic sites in biological molecules, potentially disrupting their normal function. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active dichloroamino moiety.
類似化合物との比較
Similar Compounds
- 2-(Dichloroamino)-2-methylpropyl acetate
- 2-(Dichloroamino)-2-methylpropyl butanoate
- 2-(Dichloroamino)-2-methylpropyl pentanoate
Comparison
Compared to its analogs, 2-(Dichloroamino)-2-methylpropyl hexanoate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexanoate ester may provide different pharmacokinetic properties, making it more suitable for specific applications in medicine and industry.
特性
CAS番号 |
61542-24-3 |
|---|---|
分子式 |
C10H19Cl2NO2 |
分子量 |
256.17 g/mol |
IUPAC名 |
[2-(dichloroamino)-2-methylpropyl] hexanoate |
InChI |
InChI=1S/C10H19Cl2NO2/c1-4-5-6-7-9(14)15-8-10(2,3)13(11)12/h4-8H2,1-3H3 |
InChIキー |
FOJOXDAXZIMAQU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCC(C)(C)N(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


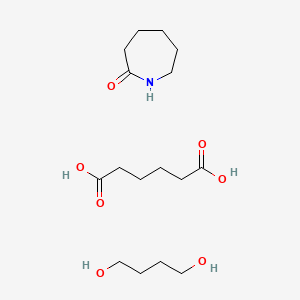
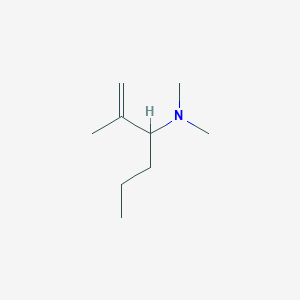
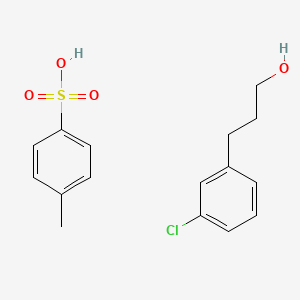
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
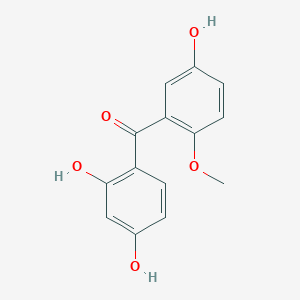
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)


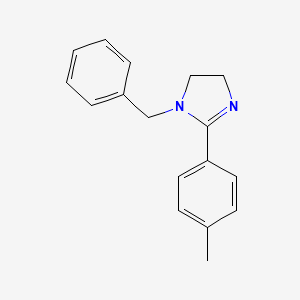
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
